

# Technical Support Center: MK-0752 in Pediatric CNS Malignancies

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Compound of Interest		
Compound Name:	MK-0752	
Cat. No.:	B1684586	Get Quote

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the gamma-secretase inhibitor **MK-0752** in the context of pediatric central nervous system (CNS) malignancies.

## Frequently Asked Questions (FAQs)

Q1: What is the maximum tolerated dose (MTD) of **MK-0752** in pediatric patients with CNS malignancies?

A1: The MTD of **MK-0752** in this patient population depends on the dosing schedule. Two key phase I trials have established the following:

- For a daily dosing schedule of 3 consecutive days on, followed by 4 days off, the recommended phase II dose is 260 mg/m²/dose once daily[1][2][3].
- For a once weekly dosing schedule, an MTD was not formally determined; however, the highest dose tested, 1,400 mg/m², was well-tolerated[4][5].

Q2: What are the common dose-limiting toxicities (DLTs) observed with **MK-0752** in this population?

A2: The observed DLTs vary with the dosing regimen:

Daily (3 days on/4 days off) at 260 mg/m²/dose: The primary DLTs were Grade 3 elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST)[1][3].



Weekly at 1,000 mg/m²/dose: One instance of Grade 3 fatigue was reported as a DLT[4][5]
 [6]. No DLTs were observed at the 1,400 mg/m²/week dose level[4][5][6].

Q3: What is the primary mechanism of action for MK-0752?

A3: **MK-0752** is a potent, orally active small molecule that functions as a gamma-secretase inhibitor[7][8]. By inhibiting gamma-secretase, it prevents the cleavage of the Notch receptor, which in turn downregulates the Notch signaling pathway[7][8][9]. This pathway is crucial for cell proliferation, survival, and differentiation, and its overactivation is implicated in several pediatric brain tumors[4][7].

Q4: Are there any known non-dose-limiting toxicities to be aware of?

A4: Yes, non-dose-limiting Grade 3 toxicities have been reported and include hypokalemia, lymphopenia, neutropenia, and anemia[1][4][5][6]. Unlike studies in adults, significant gastrointestinal toxicity, such as diarrhea, was not a prominent dose-limiting issue in the pediatric weekly dosing trial[4].

## **Troubleshooting Guide**

Issue: Unexpectedly high levels of liver enzyme elevation are observed at the recommended daily dose.

**Troubleshooting Steps:** 

- Confirm Dosing and Schedule: Verify that the patient is receiving 260 mg/m²/dose for 3
  consecutive days followed by a 4-day break. Dosing errors are a common source of toxicity.
- Assess for Concomitant Medications: Review the patient's current medications for any drugs known to cause hepatotoxicity that could be exacerbating the effect of MK-0752.
- Monitor Liver Function Tests (LFTs) Closely: Increase the frequency of LFT monitoring to track the trend of ALT and AST levels.
- Consider Dose Reduction or Interruption: If Grade 3 or higher elevations persist, consider interrupting the treatment until levels return to baseline or a lower grade, and then re-initiate at a reduced dose.



Issue: Patient experiences significant fatigue on the weekly dosing schedule.

#### **Troubleshooting Steps:**

- Rule out Other Causes: Investigate other potential causes of fatigue, such as disease progression, concurrent illnesses, or other medications.
- Evaluate Timing of Administration: Consider if the timing of drug administration (e.g., morning vs. evening) impacts the severity of fatigue.
- Supportive Care: Implement supportive care measures to manage fatigue, such as ensuring adequate hydration and nutrition, and encouraging appropriate rest.
- Dose Modification: If fatigue is determined to be a DLT (Grade 3 or higher) and significantly impacts the patient's quality of life, a dose reduction may be warranted.

# **Quantitative Data Summary**

**Table 1: Maximum Tolerated Dose and Dose-Limiting** 

**Toxicities of MK-0752** 

Dosing Schedule	Starting Dose (mg/m²)	MTD/Recommende d Phase II Dose (mg/m²)	Dose-Limiting Toxicities (DLTs)
Daily (3 days on / 4 days off)	200	260	Grade 3 ALT and AST elevation[1][3]
Weekly	1,000	Not Determined (1,400 tested)	Grade 3 Fatigue (at 1,000 mg/m²)[4][5][6]

# **Table 2: Patient Demographics from Phase I Trials**



Dosing Schedule	Number of Patients	Median Age (years)	Age Range (years)	Key Diagnoses
Daily (3 days on / 4 days off)	23	8.1	2.6 - 17.7	Ependymoma, Brainstem Glioma, Medulloblastoma /PNET, Glioblastoma[1]
Weekly	10	8.8	3.1 - 19.2	Brainstem Glioma, Ependymoma, Choroid Plexus Carcinoma[4][5] [6]

Table 3: Pharmacokinetic Parameters of MK-0752

Dosing Schedule	Dose (mg/m²)	Apparent Oral Clearance (L/h/m²)	Apparent Volume of Distribution (L/m²)	Cmax (µg/mL) - Median (Range)
Daily (3 days on / 4 days off)	260	0.444	7.36	Not Reported
Weekly	1,000	Not Reported	Not Reported	88.2 (40.6 - 109) [4][5][6]
Weekly	1,400	Not Reported	Not Reported	60.3 (59.2 - 91.9) [4][5][6]

# Experimental Protocols Determination of MTD for Daily Dosing (3 days on / 4 days off)



The experimental protocol to determine the MTD for the daily dosing regimen involved a Phase I clinical trial utilizing a modified continual reassessment method (CRM)[1][2][3].

- Patient Population: Children with refractory or recurrent CNS malignancies were enrolled[1].
- Dose Escalation: The starting dose was 200 mg/m²/dose, administered orally once daily for 3 consecutive days, followed by 4 days off. Each treatment course was 28 days in duration[1] [2][3].
- MTD Estimation: The modified CRM was used to guide dose escalation and estimate the MTD[1][2][3]. This method uses a statistical model to update the probability of dose-limiting toxicity at each dose level based on the outcomes of enrolled patients.
- DLT Assessment: Patients were monitored for toxicities, which were graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events. A DLT was defined based on pre-specified criteria, primarily focusing on non-hematological toxicities in the first course of treatment.
- Pharmacokinetic Analysis: Blood samples were collected during the first course of treatment to characterize the pharmacokinetic properties of MK-0752[1][3].

## **Determination of MTD for Weekly Dosing**

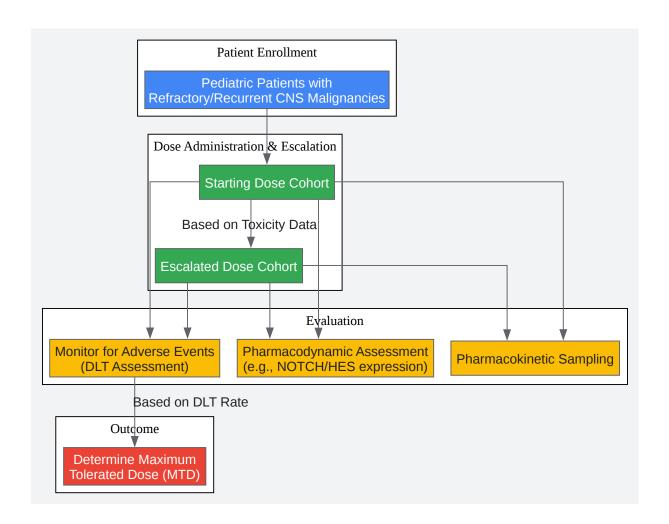
For the weekly dosing schedule, a rolling-6 design was employed in a Phase I trial[4][5].

- Patient Population: The study enrolled children with recurrent CNS malignancies[4][5].
- Dose Escalation: Patients received **MK-0752** orally once weekly. The starting dose level was 1,000 mg/m², with a subsequent cohort at 1,400 mg/m²[4][5].
- Study Design: A rolling-6 design was used, which allows for dose escalation based on the number of DLTs observed in a cohort of patients.
- DLT Evaluation: Patients were evaluated for DLTs during the first 28-day course.
- Pharmacokinetic and Pharmacodynamic Assessments: Plasma for pharmacokinetic analysis was collected after the first dose. Pharmacodynamic effects were assessed by measuring



the expression of NOTCH and HES proteins in peripheral blood mononuclear cells (PBMCs) before and after treatment[1][4].

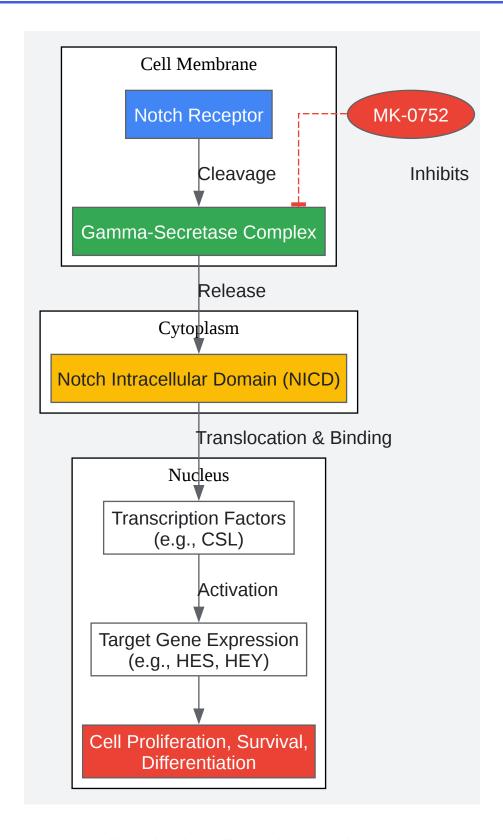
#### **Visualizations**



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Caption: Experimental workflow for determining the MTD of MK-0752.





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